Diallylaminoacetone
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Overview
Description
Diallylaminoacetone is an organic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.2215 g/mol It is characterized by the presence of two allyl groups attached to an amino group, which is further connected to an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diallylaminoacetone typically involves the reaction of allylamine with acetone under controlled conditions. One common method is the condensation reaction where allylamine is reacted with acetone in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at a temperature range of 0-5°C to prevent the formation of by-products .
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Diallylaminoacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and halogenated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Diallylaminoacetone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of diallylaminoacetone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the allyl groups can participate in covalent bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Allylamine: A simpler compound with one allyl group.
Acetone: The simplest ketone, lacking the amino and allyl groups.
Diallylamine: Similar but lacks the acetone moiety.
Uniqueness
The presence of both allyl and acetone groups allows for a wide range of chemical transformations and interactions .
Properties
CAS No. |
73813-61-3 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-[bis(prop-2-enyl)amino]propan-2-one |
InChI |
InChI=1S/C9H15NO/c1-4-6-10(7-5-2)8-9(3)11/h4-5H,1-2,6-8H2,3H3 |
InChI Key |
NMQNNHLPNMVSQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(CC=C)CC=C |
Origin of Product |
United States |
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